Human VAP-1 Inhibitory Potency: CAS 510723-63-4 Regioisomer IC₅₀ Comparison
The regioisomer (4-ethoxybenzyl)(2-methoxybenzyl)amine—which differs from CAS 510723-63-4 solely by the swapped positions of the ethoxy and methoxy substituents—exhibits an IC₅₀ of 340 nM against human VAP-1 expressed in CHO cells [1]. This value provides a class-appropriate baseline for the ortho-ethoxy/para-methoxy substitution pattern of CAS 510723-63-4. While direct IC₅₀ data for CAS 510723-63-4 is not currently available in the public domain, the 340 nM benchmark establishes a quantitative reference point for comparative SAR studies. In the broader VAP-1 inhibitor landscape, compounds lacking this specific disubstituted benzylamine architecture (e.g., simple dibenzylamine with no substituents) exhibit substantially weaker inhibition, with IC₅₀ values exceeding 100 μM [2].
| Evidence Dimension | VAP-1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | No direct IC₅₀ data currently available; substitution pattern = ortho-ethoxy (phenyl ring 1) + para-methoxy (phenyl ring 2) |
| Comparator Or Baseline | Regioisomer: (4-ethoxybenzyl)(2-methoxybenzyl)amine IC₅₀ = 340 nM; Unsubstituted dibenzylamine IC₅₀ > 100,000 nM |
| Quantified Difference | Regioisomer vs. unsubstituted: ≥294-fold increase in potency; CAS 510723-63-4 expected potency range: within 1–2 orders of magnitude of 340 nM based on class SAR |
| Conditions | Human VAP-1 expressed in CHO cells; ¹⁴C-benzylamine substrate; 20 min preincubation |
Why This Matters
This establishes a quantifiable baseline for selecting CAS 510723-63-4 as a VAP-1 screening probe and enables direct comparison of regioisomeric substitution effects on enzyme inhibition.
- [1] BindingDB. (n.d.). BDBM50205316 (CHEMBL3923237): IC₅₀ = 340 nM. Inhibition of human VAP-1 expressed in CHO cells using ¹⁴C-benzylamine substrate. View Source
- [2] BindingDB. (n.d.). BDBM50205272 (CHEMBL3943540): IC₅₀ > 100,000 nM. Inhibition of human VAP-1 expressed in CHO cells. View Source
